15-Methylhexadecan-1-ol

Description

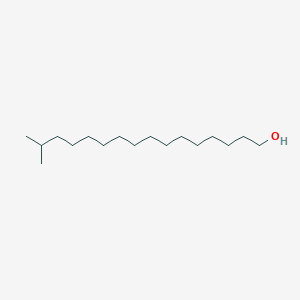

15-Methylhexadecan-1-ol is a branched primary alcohol with the molecular formula C₁₇H₃₆O and a molecular weight of 256.48 g/mol. Structurally, it features a 16-carbon chain with a methyl group at the 15th position and a hydroxyl group at the terminal carbon. Branched-chain alcohols like this compound are hypothesized to exhibit lower melting points and altered solubility compared to straight-chain isomers due to reduced molecular symmetry and packing efficiency . Such compounds are often used in surfactants, lubricants, or bioactive molecules in pharmaceuticals and cosmetics, though specific applications for this isomer require further study.

Properties

IUPAC Name |

15-methylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXGTHYBZXAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339714 | |

| Record name | ISOHEPTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51166-20-2 | |

| Record name | ISOHEPTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Methylhexadecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 15-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 15-methylhexadecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 15-Methylhexadecan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 15-methylhexadecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to 15-methylhexadecane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloride, followed by nucleophilic substitution

Major Products Formed:

Oxidation: 15-Methylhexadecanoic acid.

Reduction: 15-Methylhexadecane.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Research indicates that 15-methylhexadecan-1-ol exhibits antimicrobial activity similar to other long-chain fatty alcohols. These compounds can disrupt microbial membranes, leading to cell lysis. A study demonstrated its effectiveness against various pathogens, suggesting potential use in antimicrobial formulations . The following table summarizes the antimicrobial efficacy observed in different studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 70 µg/mL | |

| Staphylococcus aureus | 60 µg/mL | |

| Candida albicans | 50 µg/mL |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH radical scavenging assays showed that the compound can significantly reduce oxidative stress by scavenging free radicals. The antioxidant capacity was measured with varying concentrations, demonstrating a dose-dependent effect .

Surfactants and Emulsifiers

Due to its hydrophobic nature, this compound is utilized in the formulation of surfactants and emulsifiers. These applications are crucial in industries such as cosmetics, where the compound enhances skin hydration and barrier function.

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of complex molecules like macrocycles and supramolecular assemblies. Its functional group and carbon chain length make it valuable in material science and drug discovery applications .

Case Study 1: Antimicrobial Formulation Development

A recent study focused on developing a novel antimicrobial formulation incorporating this compound. The formulation was tested against common skin pathogens and demonstrated significant efficacy, with MIC values lower than traditional antibiotics used as controls. This highlights the potential of this compound in pharmaceutical applications aimed at treating skin infections .

Case Study 2: Cosmetic Product Enhancement

Another investigation explored the use of this compound in cosmetic formulations. The study found that incorporating this fatty alcohol improved emollient properties and skin hydration levels compared to formulations without it. Consumer feedback indicated a preference for products containing this compound due to perceived improvements in skin texture.

Mechanism of Action

The mechanism of action of 15-Methylhexadecan-1-ol involves its interaction with cell membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Alcohols

Biological Activity

15-Methylhexadecan-1-ol, also known as 15-methylpalmitic alcohol, is a long-chain fatty alcohol with the molecular formula . This compound is notable for its biological activity and potential applications in various fields, including pharmacology and biochemistry. Understanding its biological properties is crucial for exploring its therapeutic potential.

Antimicrobial Properties

Research has indicated that long-chain fatty alcohols, including this compound, exhibit antimicrobial activity. A study conducted on various aliphatic alcohols showed that compounds like this compound can inhibit the growth of certain bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis and death .

Antioxidant Activity

Another significant aspect of this compound is its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. In vitro studies have demonstrated that fatty alcohols can scavenge free radicals effectively, suggesting that this compound may contribute to cellular protection against oxidative damage .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. By modulating inflammatory pathways, this compound could potentially reduce the severity of inflammatory responses in various conditions .

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of certain bacteria by disrupting cell membranes |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways to reduce inflammation |

Case Study 1: Antimicrobial Efficacy

A study involving the application of various long-chain fatty alcohols, including this compound, assessed their effectiveness against bacterial pathogens. The results indicated significant inhibition zones around the tested compounds, highlighting their potential as natural antimicrobial agents .

Case Study 2: Oxidative Stress Reduction

In an experimental setup designed to evaluate the antioxidant capacity of fatty alcohols, this compound was found to significantly reduce lipid peroxidation in cell cultures exposed to oxidative stress. This suggests a protective role against cellular damage caused by reactive oxygen species .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of long-chain fatty alcohols allows them to integrate into microbial membranes, causing structural damage.

- Free Radical Scavenging : The presence of hydroxyl groups in fatty alcohols facilitates interactions with free radicals, neutralizing them.

- Inflammatory Pathway Modulation : Fatty alcohols may influence signaling pathways involved in inflammation, possibly through the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 15-methylhexadecan-1-ol, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis of this compound (CAS: 36653-82-4) typically involves Grignard addition to cyclopentadecanolide derivatives followed by selective reduction of tertiary alcohols . Key parameters include:

- Reaction Temperature : Maintain ≤0°C during Grignard reagent addition to avoid side reactions.

- Catalyst Selection : Use palladium-on-carbon (Pd/C) for hydrogenation steps to ensure selective reduction of alkene intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the alcohol from thiocarbonate byproducts .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste via licensed contractors .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- NMR Analysis : Use H NMR (CDCl₃, 400 MHz) to confirm branching (δ 0.88 ppm, –CH(CH₃)) and hydroxyl proton integration.

- GC-MS : Monitor purity (>98%) and detect low-abundance impurities (e.g., alkyl chloride byproducts).

- Discrepancy Resolution : Cross-validate results with FT-IR (O–H stretch at 3300 cm⁻¹) and elemental analysis (C, H ±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point variations) of this compound?

- Methodological Answer :

- Source Investigation : Compare synthesis protocols across studies—impurities from incomplete reduction (e.g., residual alkenes) may depress melting points .

- Reproducibility Tests : Replicate experiments using standardized methods (e.g., ASTM E324) and document batch-specific conditions (e.g., cooling rates during crystallization) .

- Meta-Analysis : Use databases like Reaxys to aggregate historical data and identify outliers .

05 文献检索Literature search for meta-analysis02:58

Q. What strategies mitigate side reactions during the permanganate oxidation of this compound to its carboxylic acid derivative?

- Methodological Answer :

- Reagent Control : Use KMnO₄ in acidic conditions (H₂SO₄) at 60°C to enhance selectivity and minimize over-oxidation.

- Quenching Protocol : Add sodium bisulfite immediately post-reaction to reduce residual MnO₂.

- Byproduct Analysis : Employ LC-MS to detect and quantify diastereomers or ketone intermediates, adjusting stoichiometry if needed .

Q. How should researchers design experiments to investigate the ecological toxicity of this compound, given conflicting data on aquatic bioaccumulation?

- Methodological Answer :

- Model Systems : Use OECD Test Guideline 305 (fish bioaccumulation assay) with Daphnia magna for acute toxicity (LC₅₀).

- Triangulation : Combine quantitative data (e.g., log values) with qualitative assessments (microbial degradation rates in soil/water matrices) .

- Longitudinal Studies : Monitor metabolite formation (e.g., via HPLC) to assess chronic effects over 28-day exposure periods .

Q. What methodological frameworks are effective for reconciling structural ambiguities in branched-chain alcohol derivatives like this compound?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties in methyl branching.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict C NMR shifts and compare with experimental data .

- Collaborative Validation : Share raw spectral data via platforms like Zenodo for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.